molecular formula C20H32O3 B033895 (1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one CAS No. 101691-09-2

(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

Cat. No.: B033895
CAS No.: 101691-09-2
M. Wt: 320.5 g/mol
InChI Key: WFIRRHJNPNGJBS-VZNPGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplykurodin B is a naturally occurring compound isolated from the marine mollusk Aplysia kurodai. . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aplykurodin B involves multiple steps, including the formation of its tricyclic core structure. The specific synthetic routes and reaction conditions for Aplykurodin B are not widely documented in the literature. the synthesis typically involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product.

Industrial Production Methods

Industrial production methods for Aplykurodin B are not well-established due to its natural origin and the complexity of its structure. Most of the available Aplykurodin B is extracted from marine sources, specifically from the sea hare Aplysia kurodai.

Chemical Reactions Analysis

Types of Reactions

Aplykurodin B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in Aplykurodin B can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in Aplykurodin B can be reduced to form alcohols.

    Substitution: The ester group in Aplykurodin B can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or alcohols.

Scientific Research Applications

Mechanism of Action

Aplykurodin B exerts its effects by targeting the Wnt/β-catenin signaling pathway. It inhibits β-catenin responsive transcription, which is stimulated by Wnt3a-conditioned medium or glycogen synthase kinase 3β inhibitors. This inhibition leads to the degradation of intracellular β-catenin, downregulation of oncogenic β-catenin levels, and decreased expression of β-catenin-dependent genes . Consequently, Aplykurodin B induces apoptosis and autophagy in cancer cells, making it a promising therapeutic agent for hepatocellular carcinoma .

Properties

CAS No.

101691-09-2

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

InChI

InChI=1S/C20H32O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-17,19,21H,5,7-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1

InChI Key

WFIRRHJNPNGJBS-VZNPGGIZSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C

SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C

Canonical SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 2
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 3
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 4
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 5
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
Reactant of Route 6
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

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